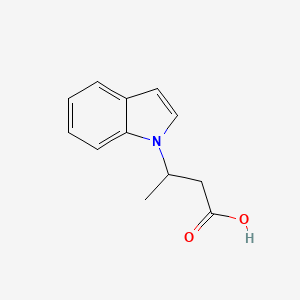

beta-Methyl-1H-indole-1-propionic acid

Description

Properties

CAS No. |

2457-72-9 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-indol-1-ylbutanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |

InChI Key |

CRBDMBOXRGTJDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "beta-Methyl-1H-indole-1-propionic acid" and indole derivatives in general.

Neuroprotective Properties

- IPA and Neurodegenerative Disorders Indole-3-propionic acid (IPA) is considered a key compound for developing treatments for neurodegenerative disorders . Studies suggest IPA can prevent oxidative stress and neurodegenerative features . It can prevent ROS damage and cell death caused by amyloid-beta peptide in neuroblastoma cells and hippocampal neurons . IPA also protects primary neurons and SK-N-SH cells from amyloid-beta-mediated damage and DDTC-induced lipid peroxidation .

- Antioxidant and Neuroprotective Activity Derivatives of IPA and 5-methoxy-indole carboxylic acid (5MICA) show strong neuroprotective and antioxidant activity . They may also inhibit MAO-B, an enzyme associated with neurodegenerative conditions, and cross the blood-brain barrier (BBB), making them potential treatments for neurodegenerative disorders . Some derivatives of 5MICA exhibit neuroprotection against oxidative stress and neurotoxicity .

- Indole Derivatives as Neuroprotectors Research indicates the neuroprotective potential of indoles, melatonin, IPA, and 5MICA derivatives, exploring their safety and potential as iron-chelators with neuroprotective, antioxidant, and MAO-B inhibiting properties, as well as their ability to cross the BBB .

Other Medical Applications

- General Medical Applications Indoles and their derivatives show promise against various diseases, including tuberculosis, malaria, diabetes, cancer, migraines, convulsions, hypertension, bacterial infections (including MRSA), and viruses .

- Cholinesterase Inhibition Indole derivatives may inhibit cholinesterase and prevent AChE-induced amyloid-beta aggregation .

Detection Methods

- Extracellular and Environmental Indoles Traditional methods for detecting extracellular and environmental indoles include Salkowski, Kovács, and Ehrlich’s reagent assays, as well as HPLC .

- Intracellular Indole Detection Genetically encoded indole-responsive biosensors can be used for intracellular indole detection and measurement .

Mechanism of Action

The exact mechanism of action of beta-Methyl-1H-indole-1-propionic acid depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating their activity. The compound may bind to receptors involved in cell signaling pathways, leading to changes in cellular functions.

Molecular Targets and Pathways:

Receptors: G-protein-coupled receptors (GPCRs), serotonin receptors, and other receptor types.

Pathways: Signal transduction pathways, such as the MAPK/ERK pathway, which are involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between beta-Methyl-1H-indole-1-propionic acid and related indole derivatives:

| Compound Name | Substituent Position | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | 1-position | Propionic acid (β-methylated) | Methyl group on propionic acid chain |

| 3-Formyl-1H-indole-2-carboxylic acid | 2-position | Carboxylic acid, formyl group | Aldehyde at 3-position, acid at 2 |

| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | 2-position | Carboxylic acid, thiazolylidene | Thiazole ring fused via methylidene |

Key Observations :

- Positional Effects: Substitution at the 1-position (as in the target compound) vs.

- Functional Groups : The propionic acid chain in the target compound may enhance solubility compared to carboxylic acid derivatives, while the β-methyl group could influence lipophilicity and pharmacokinetics.

Comparisons :

- 3-Formyl-1H-indole-2-carboxylic acid derivatives (): Synthesized via refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formylindole precursors in acetic acid. Crystalline products are purified via recrystallization (DMF/acetic acid) .

- Implications : The target compound may require milder conditions due to the acid-sensitive β-methyl group, contrasting with the harsher reflux conditions used in .

Research Findings and Methodological Considerations

- Structural Analysis Tools : Crystallographic software like WinGX and ORTEP-3 () are critical for determining molecular conformations and intermolecular interactions in indole derivatives. These tools enable precise comparison of bond lengths, angles, and packing efficiencies .

- Indirect Comparisons : When direct head-to-head studies are lacking (as implied in ), meta-analyses of structurally similar compounds can infer efficacy and safety profiles. For example, the carboxylic acid group’s role in binding affinity might be extrapolated from 2-position derivatives to the 1-position target compound .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature. Substituents on the indole nitrogen and β-methyl group modulate reactivity:

-

Nitration : Occurs at C5 under strongly acidic conditions (e.g., HNO₃/H₂SO₄), with regioselectivity influenced by protonation of the indole ring .

-

Halogenation : Bromination (Br₂ in acetic acid) proceeds at C3, while steric hindrance from the β-methyl group reduces reaction rates compared to unsubstituted indoles .

Table 1: Electrophilic Substitution Examples

| Reaction Type | Conditions | Position | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br₂ (1 equiv), HOAc, 25°C | C3 | ~60% | Slower kinetics due to β-methyl |

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | ~45% | Requires exhaustive protonation |

Nucleophilic and Condensation Reactions

The propionic acid moiety participates in esterification and amide coupling:

-

Esterification : Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄) to form esters, e.g., ethyl β-methyl-1H-indole-1-propionate .

-

Amide Formation : Coupling with amines (e.g., via mixed anhydrides or DMAP-catalyzed reactions) yields N-(indolyl)propionamides. A study achieved 86% yield using DMAP in HOAc .

Key Mechanistic Insight:

The β-methyl group stabilizes intermediates through hyperconjugation, enhancing reaction efficiency in polar solvents like DMF .

Oxidation and Reduction

-

Oxidation : The indole ring is susceptible to oxidation with KMnO₄ or CrO₃, yielding indole-2,3-dione derivatives. The β-methyl group impedes full aromatic ring oxidation .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline, preserving the propionic acid side chain .

Multi-Component Domino Reactions

This compound participates in domino reactions to form polycyclic structures:

-

Methyl Migration and Aromatization : Under acidic conditions (HOAc), sequential methyl migration and esterification generate indeno[1,2-b]indole derivatives with high syn diastereoselectivity (>90% de) .

-

Three-Component Coupling : Reacts with aldehydes and amines in toluene at 80°C to form tetracyclic products in 15–32 minutes .

Table 2: Domino Reaction Outcomes

| Reactants | Conditions | Product Class | Yield | Selectivity |

|---|---|---|---|---|

| Aldehyde + Amine | HOAc, 25°C | Indeno[1,2-b]indoles | 72% | syn > 90% |

| Isocyanate + Carboxylic Acid | DMF, 100°C | Bis-urea byproducts | 15% | - |

Decarboxylation and Side-Chain Modifications

-

Decarboxylation : Heating above 200°C or treatment with Pb(OAc)₄ induces decarboxylation, yielding β-methylindole derivatives.

-

Grignard Addition : The propionic acid’s α-carbon reacts with organomagnesium reagents (R-MgX), forming branched alkylated products .

Biological Activity-Related Reactions

While not strictly synthetic, interactions with biological targets inform reactivity:

-

GPR17 Receptor Binding : The propionic acid group mimics endogenous ligands, forming salt bridges with arginine residues in receptor pockets.

-

Enzymatic Modifications : Liver microsomes oxidize the β-methyl group to a hydroxymethyl metabolite, detectable via LC-MS.

Critical Analysis of Reaction Pathways

-

Steric Effects : The β-methyl group reduces reactivity at C2 and C3 compared to simpler indoles, favoring C5 electrophilic substitution .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance amidation yields by stabilizing intermediates, while nonpolar solvents favor domino reactions .

This compound’s versatility in electrophilic, nucleophilic, and multi-component reactions underscores its utility in medicinal chemistry and materials science. Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis) could expand its synthetic applications .

Q & A

Q. What are the optimal synthetic protocols for β-methyl-1H-indole-1-propionic acid, and how can reproducibility be ensured?

To synthesize β-methyl-1H-indole-1-propionic acid, researchers should:

- Step 1 : Start with indole derivatives (e.g., 6-ethynyl-1-methylindole) as precursors, leveraging established protocols for alkylation and carboxylation .

- Step 2 : Employ coupling agents like HATU for amide bond formation or carboxyl group activation, ensuring reaction efficiency .

- Step 3 : Characterize intermediates via HPLC and MS to confirm purity and identity .

- Reproducibility : Document reaction conditions (solvent, temperature, catalyst) in detail, adhering to journal guidelines that mandate explicit experimental descriptions for independent verification .

Q. How should researchers design experiments to validate the purity and structural identity of β-methyl-1H-indole-1-propionic acid?

- Analytical Methods : Combine NMR (for structural confirmation), HPLC (for purity assessment), and elemental analysis (for empirical formula verification). For novel derivatives, include X-ray crystallography if feasible .

- Controls : Use commercially available indole derivatives (e.g., 1-methyl-3-(2-(4-pyridyl)ethyl)-1H-indole) as reference standards to calibrate instruments .

- Data Reporting : Follow IUPAC nomenclature and provide raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can contradictory findings in the biological activity of β-methyl-1H-indole-1-propionic acid derivatives be resolved?

- Hypothesis Testing : Design dose-response assays across multiple cell lines (e.g., cancer vs. normal) to isolate compound-specific effects from cell-type variability .

- Method Triangulation : Combine quantitative methods (e.g., IC50 determination) with qualitative approaches like molecular docking to correlate bioactivity with structural motifs .

- Meta-Analysis : Conduct systematic reviews of existing studies, prioritizing those with rigorous impurity profiling (e.g., batch-to-batch consistency in peptide analogs) to rule out contamination artifacts .

Q. What advanced methodologies are recommended for studying the pharmacokinetic properties of β-methyl-1H-indole-1-propionic acid?

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 assays for metabolic stability .

- In Vivo Tracers : Label the compound with stable isotopes (e.g., deuterium at the methyl group) to track absorption and distribution via LC-MS/MS .

- Data Integration : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical results to human systems, ensuring alignment with regulatory guidelines .

Q. How can researchers address discrepancies between computational predictions and experimental results for β-methyl-1H-indole-1-propionic acid’s reactivity?

- Validation Framework :

- Step 1 : Compare DFT-calculated reaction pathways with experimental kinetics (e.g., via stopped-flow spectroscopy) .

- Step 2 : Adjust computational parameters (solvent models, basis sets) to better reflect experimental conditions .

- Step 3 : Publish negative results and methodological limitations to guide future studies .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing structure-activity relationship (SAR) data for indole derivatives?

Q. How should researchers document and share synthetic procedures to meet journal standards?

- Detailed Protocols : Include step-by-step synthesis, purification (e.g., column chromatography conditions), and characterization data (e.g., HPLC retention times) in the main text or supplementary materials .

- FAIR Principles : Deposit raw spectral data in repositories like PubChem or Zenodo with persistent identifiers .

Tables for Data Reporting

Q. Table 1. Minimum Characterization Requirements for Novel Derivatives

Q. Table 2. Common Artifacts in Indole Derivative Synthesis

| Artifact | Cause | Detection Method | Mitigation Strategy |

|---|---|---|---|

| N-Oxidation | Oxidative conditions | LC-MS (m/z +16) | Use inert atmosphere |

| Dimerization | High concentration | Size-exclusion chromatography | Dilute reaction mixture |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.